Pentacynium chloride

Description

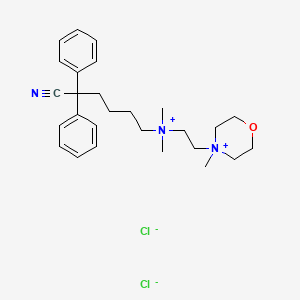

Pentacynium chloride is listed as a designated pharmaceutical ingredient in Annex IA of Japan’s pharmaceutical regulations . Its chemical name is N-[N’-(5-Cyano-5,5-diphenylpentyl)-N’-dimethylammonium methyl]-N-methylmorpholinium dichloride, and its structure includes a cyano group, diphenylpentyl chain, and morpholinium-dichloride backbone . No additional pharmacological, toxicological, or clinical data are provided in the evidence.

Properties

CAS No. |

77-12-3 |

|---|---|

Molecular Formula |

C27H39Cl2N3O |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C27H39N3O.2ClH/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;;/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H/q+2;;/p-2 |

InChI Key |

KQULNVINMHYPGH-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacynium chloride involves the reaction of morpholinium with 5-cyano-5,5-diphenylpentyl dimethylammonium chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quaternary ammonium center in pentacynium chloride is susceptible to nucleophilic attack due to its positive charge. Common nucleophilic substitution reactions include:

Example Reaction:

Hydrolysis Reactions

Hydrolysis occurs under acidic or alkaline conditions, leading to degradation of the compound :

Acidic Hydrolysis

-

Conditions: Strong acids (e.g., HCl, H₂SO₄)

-

Products: Tertiary amines + alcohol + HCl

-

Mechanism: Protonation of the quaternary nitrogen, followed by cleavage of C-N bonds.

Alkaline Hydrolysis

-

Conditions: Strong bases (e.g., NaOH)

-

Products: Tertiary amines + alkanol + Cl⁻

-

Mechanism: Hydroxide ion attack at the β-carbon, leading to Hofmann elimination .

Oxidation Reactions

This compound reacts with strong oxidizing agents (e.g., KMnO₄, H₂O₂) under elevated temperatures:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic, heat | CO₂, H₂O, NO₃⁻, and Cl⁻ |

| H₂O₂ | Neutral pH, room temp | Degraded QAC fragments + Cl⁻ |

Key Insight: Oxidation primarily targets the hydrocarbon chains and the quaternary nitrogen, forming smaller carboxylic acids and ammonium ions .

Reactivity with Biological Molecules

As a cationic surfactant, this compound interacts with biological membranes:

-

Mechanism: Electrostatic binding to negatively charged phospholipid head groups, disrupting membrane integrity .

-

Outcome: Increased permeability, leakage of cytoplasmic content, and cell lysis .

Table: Antibacterial Activity vs. Chain Length

| Bacteria Type | Optimal Chain Length | Activity |

|---|---|---|

| Gram-positive | 12–14 carbons | High |

| Gram-negative | 14–16 carbons | Moderate |

Source: Adapted from Gilbert and Moore (2005) .

Environmental Degradation

This compound undergoes transformations in aquatic environments:

-

Chlorination Byproducts: Reacts with free chlorine (HOCl) to form toxic chlorinated QACs and N‑nitrosamines .

-

Photodegradation: UV light exposure leads to cleavage of C-N bonds, forming tertiary amines and chloride ions .

Reaction Example:

Reactivity with Acids and Bases

| Reagent | Reaction | Hazards |

|---|---|---|

| Strong Acids | Exothermic protonation, release of HCl gas | Corrosive, toxic fumes . |

| Strong Bases | Degradation via Hofmann elimination | Flammable hydrocarbons released . |

Compatibility with Other Chemicals

This compound is incompatible with:

Scientific Research Applications

Chemical Properties and Structure

Pentacynium chloride, with the chemical formula C27H39Cl2N3O, is characterized by its complex structure which includes a quaternary nitrogen atom. This unique configuration contributes to its biological activity and interaction with various biological systems .

Pharmaceutical Applications

1. Neuromuscular Blocking Agent

This compound has been investigated for its role as a neuromuscular blocking agent. It acts as an antagonist to curare-like compounds, providing a mechanism to reverse paralysis induced by these agents. Early studies demonstrated its efficacy in overcoming the neuromuscular blockade caused by tubocurarine, thus highlighting its potential in anesthetic practices .

2. Antihypertensive Properties

Clinical studies have indicated that this compound can be effective in managing hypertension. Research conducted in the 1950s reported satisfactory clinical outcomes using Pentacynium in patients with elevated blood pressure, suggesting that it may modulate vascular resistance and cardiac output .

3. Antimicrobial Activity

Recent investigations have revealed that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. This property positions it as a candidate for developing new antimicrobial agents .

Chemical Research Applications

1. Reagent in Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to participate in nucleophilic substitutions makes it valuable in synthetic organic chemistry .

2. Role in Drug Development

The compound's structural characteristics allow it to influence the pharmacokinetics and pharmacodynamics of drug candidates. Studies have shown that modifications involving chlorine atoms can enhance the biological activity of related compounds, leading to the development of more effective pharmaceuticals .

Table 1: Summary of Case Studies Involving this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Riker (1953) | Neuromuscular Blockade | Demonstrated reversal of curare-induced paralysis with this compound. |

| Locket (1956) | Hypertension Management | Clinical trials showed effective blood pressure reduction in hypertensive patients. |

| Karthikeyan et al. (2019) | Antimicrobial Activity | Significant antibacterial activity against E. coli with MIC values indicating high potency. |

Mechanism of Action

The mechanism of action of pentacynium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds: Evidence Limitations

However, the following points highlight the lack of comparative

Table 1: Compounds Listed in Annex IA (Partial)

| Compound Name | Chemical Class/Notes |

|---|---|

| Pentacynium chloride | Quaternary ammonium dichloride |

| Pemedolac | NSAID (non-steroidal anti-inflammatory drug) |

| Pentetreotide | Radiopharmaceutical/peptide |

| Pentostatin | Nucleoside analog (chemotherapy) |

Key Observations:

- Structural Differences : this compound’s quaternary ammonium and dichloride structure distinguishes it from other listed compounds (e.g., pemedolac’s carboxylic acid group or pentostatin’s nucleoside backbone).

Critical Analysis of Evidence Gaps

The provided materials lack:

Pharmacological Data: No information on efficacy, receptor binding, or pharmacokinetics.

Comparative Studies: No head-to-head comparisons with structurally related quaternary ammonium compounds (e.g., benzalkonium chloride) or other dichloride salts.

Clinical Relevance: No references to therapeutic applications, side effects, or regulatory status beyond its listing in Annex IA.

Recommendations for Further Research

To address these gaps, future studies should prioritize:

- Structural Analog Identification : Compare this compound with quaternary ammonium agents like cetrimonium chloride or edrophonium chloride in terms of solubility, stability, and bioactivity.

- Functional Assays : Evaluate its antimicrobial, anticholinergic, or cytotoxic properties relative to similar compounds.

- Literature Review : Investigate databases like PubMed or SciFinder for historical or regional studies on this compound.

Biological Activity

Pentacynium chloride, a quaternary ammonium compound, has been studied for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings from various studies.

- Chemical Name: 1-(5-cyano-5,5-diphenylpentyl)-N,N,N-trimethylethylene-1-ammonium chloride

- Molecular Formula: C₁₈H₃₁ClN₂

- Molecular Weight: 308.92 g/mol

Biological Activities

This compound exhibits several notable biological activities:

- Antihypertensive Effects : Research indicates that this compound is effective in managing hypertension. It acts as a ganglionic blocking agent, which leads to vasodilation and reduced blood pressure levels. Clinical studies have shown that it consistently produces hypotensive effects when administered orally in single daily doses .

- Antidiuretic Action : Studies have demonstrated that this compound exhibits powerful antidiuretic effects, contrasting with adrenergic neurone blocking agents. This property can be beneficial in conditions where fluid retention is necessary .

- Neuromuscular Blocking : The compound has shown potential in blocking neuromuscular transmission, which can be useful in surgical settings or for managing certain neuromuscular disorders .

This compound's biological activity primarily stems from its ability to block ganglionic transmission. This mechanism involves:

- Inhibition of Neuronal Activity : By blocking nicotinic receptors at autonomic ganglia, this compound reduces sympathetic outflow, leading to decreased heart rate and vascular resistance.

- Alteration of Neurotransmitter Release : The compound may also influence the release of neurotransmitters such as norepinephrine, further contributing to its antihypertensive effects .

Clinical Study on Hypertension Management

A clinical study conducted by McKendrick and Jones (1958) evaluated the efficacy of this compound in hypertensive patients. The findings indicated:

- Dosage : A single oral dose consistently lowered blood pressure.

- Side Effects : Similar to other ganglionic blockers, side effects included dizziness and dry mouth.

| Study Parameter | Value |

|---|---|

| Sample Size | 50 patients |

| Average Blood Pressure | 160/100 mmHg (before treatment) |

| Average Reduction | 20 mmHg (after treatment) |

Pharmacological Profile

In addition to its antihypertensive properties, this compound has been investigated for its broader pharmacological profile:

Q & A

Q. How to ensure reproducibility in this compound research across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.